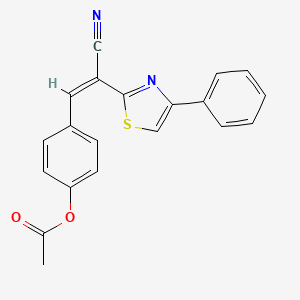

(Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate

Description

Properties

IUPAC Name |

[4-[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2S/c1-14(23)24-18-9-7-15(8-10-18)11-17(12-21)20-22-19(13-25-20)16-5-3-2-4-6-16/h2-11,13H,1H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCSLTYNUDOVEK-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Vinylation: The thiazole derivative is then subjected to a Knoevenagel condensation with a cyanoacetate to introduce the vinyl group.

Acetylation: Finally, the phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.

Substitution: The phenyl acetate moiety can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, aldehydes.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Table 1: Synthetic Routes for (Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Formation of Thiazole | Hantzsch synthesis | α-haloketones, thioamides |

| Vinylation | Knoevenagel condensation | Cyanoacetate |

| Acetylation | Acetylation | Acetic anhydride, pyridine |

Chemistry

In the realm of chemistry, this compound serves as a significant building block for synthesizing more complex molecules. Its structural components can facilitate the development of new compounds with desirable properties.

Biology

This compound has been identified as a useful probe in biological research for studying enzyme interactions, particularly those involving substrates that contain thiazole. Its conjugated system allows it to function as a fluorescent marker, enhancing visualization in various biological assays.

Medicine

In medicinal chemistry, this compound is being investigated for its potential anti-cancer properties. The compound's ability to interact with specific molecular targets positions it as a candidate for drug development aimed at treating various cancers. Preliminary studies suggest that its mechanism of action may involve modulating enzyme activity or receptor interactions .

Case Study: Anti-Cancer Activity

A study focused on the anti-cancer effects of compounds similar to this compound demonstrated significant cytotoxicity against cancer cell lines. The research utilized both in vitro assays and computational modeling to elucidate binding interactions with target proteins, indicating promising therapeutic potential .

Industrial Applications

In industrial settings, this compound is utilized in producing advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Table 2: Industrial Applications of this compound

| Application Area | Use Case |

|---|---|

| Polymer Production | Used as a monomer in polymer synthesis |

| Coatings | Component in protective coatings |

| Advanced Materials | Development of functional materials |

Mechanism of Action

The mechanism of action of (Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs include derivatives with variations in the thiazole ring substituents, aromatic systems, and ester groups. Below is a comparative analysis:

Key Observations :

- Steric effects : The Z-configuration vinyl group introduces steric hindrance, which could reduce rotational freedom and stabilize molecular conformation, as seen in similar crystal structures .

- Substituent polarity : Chlorine in Compound 10 increases lipophilicity, possibly enhancing membrane permeability, whereas the phenyl acetate in the target compound balances solubility and bioavailability .

Physicochemical and Structural Analysis

- Crystal structure : The Z-configuration in analogous compounds () results in dihedral angles (e.g., 21.93° between benzene and lactone rings), affecting planarity and stacking interactions .

- Melting points : Thiazole derivatives like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid (mp 139.5–140°C, ) suggest that the target compound’s acetate group may lower melting points, improving synthetic handling .

Biological Activity

(Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C18H16N2O2S

- Molecular Weight : 320.39 g/mol

- IUPAC Name : this compound

This structure features a thiazole moiety, which is known for contributing to various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can inhibit tumor growth through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation and apoptosis.

-

Mechanism of Action :

- Thiazole derivatives often act as inhibitors of specific kinases associated with cancer progression.

- They may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Case Study :

Antimicrobial Activity

Thiazole compounds have also been explored for their antimicrobial properties. The presence of the cyano group in this compound enhances its interaction with microbial targets.

-

Mechanism of Action :

- Thiazole derivatives disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis, leading to cell death.

- They may also exhibit synergistic effects when combined with conventional antibiotics.

- Research Findings :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate?

- Methodological Answer : The compound can be synthesized via a condensation reaction between a thiazole derivative (e.g., 4-phenylthiazol-2-amine) and a cyano-vinyl precursor. A typical procedure involves refluxing equimolar amounts of reactants in glacial acetic acid with anhydrous sodium acetate as a catalyst. Reaction progress is monitored via TLC (20% ethyl acetate: n-hexane), followed by precipitation in ice-cold water and purification via recrystallization in ethanol .

Q. How should the compound’s structure be validated post-synthesis?

- Methodological Answer : Structural confirmation requires multi-modal spectroscopic analysis:

- IR spectroscopy to identify functional groups (e.g., cyano, ester, and thiazole absorptions).

- 1H/13C NMR to confirm stereochemistry (Z-configuration) and vinyl proton coupling constants.

- Mass spectrometry for molecular ion verification and fragmentation patterns .

Q. What purification techniques are effective for isolating high-purity samples?

- Methodological Answer : Recrystallization using ethanol or ethyl acetate/hexane mixtures is preferred. For impurities with similar polarity, column chromatography (silica gel, gradient elution with ethyl acetate/hexane) can resolve co-eluting byproducts .

Q. How can researchers design initial biological activity screenings for this compound?

- Methodological Answer : Use a tiered approach:

- In vitro assays : Test against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination).

- Dose-response studies : Vary concentrations (1–100 µM) to establish IC50 values.

- Control groups : Include structurally similar thiazole derivatives to assess substituent effects .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE):

- Variables : Catalyst loading (e.g., sodium acetate), solvent polarity (acetic acid vs. DMF), and reaction time.

- Response surface methodology to identify optimal conditions.

- TLC/HPLC monitoring ensures minimal byproduct formation .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Cross-validate with 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.

- Reaction intermediate analysis : Isolate and characterize intermediates (e.g., Knoevenagel adducts) to identify deviations.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values .

Q. How do substituents on the phenyl or thiazole rings influence bioactivity?

- Methodological Answer :

- SAR Study : Synthesize derivatives with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups.

- Comparative assays : Test against parent compound in enzymatic (e.g., kinase inhibition) or cellular assays.

- Docking studies : Use software (AutoDock Vina) to predict binding modes to target proteins .

Q. What experimental designs assess environmental stability or degradation pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.